(E)-3-(furan-3-yl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)acrylamide
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Overview
Description
(E)-3-(furan-3-yl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)acrylamide is a synthetic organic compound that features a furan ring, a tetrahydroquinoline moiety, and an acrylamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-3-yl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)acrylamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Synthesis of the tetrahydroquinoline moiety: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine.
Coupling of the furan and tetrahydroquinoline units: This step may involve a condensation reaction to form the desired acrylamide linkage.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-3-yl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The acrylamide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic reactions due to its unique structure.
Biology
Drug development:
Biological assays: Used in assays to study biological activity.
Medicine
Therapeutic agents: Potential use as a therapeutic agent for various diseases.
Diagnostic tools: Used in the development of diagnostic tools.
Industry
Materials science:
Chemical manufacturing: Used as a precursor in the manufacturing of other chemicals.
Mechanism of Action
The mechanism of action of (E)-3-(furan-3-yl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)acrylamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:
Binding to active sites: Inhibiting or activating enzymes.
Receptor interaction: Modulating receptor activity to produce a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-3-yl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)acrylamide: Unique due to its specific combination of functional groups.
Other acrylamide derivatives: Similar in structure but may differ in biological activity and chemical reactivity.
Tetrahydroquinoline derivatives: Share the tetrahydroquinoline moiety but differ in other functional groups.
Uniqueness
Structural uniqueness: The combination of furan, tetrahydroquinoline, and acrylamide groups.
Functional uniqueness: Potential for diverse chemical reactions and applications in various fields.
Properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-13-19(23)21-9-2-3-15-5-6-16(11-17(15)21)20-18(22)7-4-14-8-10-25-12-14/h4-8,10-12H,2-3,9,13H2,1H3,(H,20,22)/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUISQPWAODAZFT-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C=CC3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)/C=C/C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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